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Compound of Interest

Compound Name: 4-Chloro-5-iodoquinoline
CAS No.: 143946-46-7
Cat. No.: B599432
Get Quote
. J

Technical Characterization Guide: 4-Chloro-5-
lodoquinoline

CAS: 143946-46-7 | Formula: C

H

CIIN | MW: 289.50 g/mol [1]

Executive Summary & Application Context

4-Chloro-5-iodoquinoline is a high-value heterocyclic intermediate, primarily utilized in the
synthesis of kinase inhibitors and fused polycyclic systems.[1] Its reactivity is defined by the
differential susceptibility of the C4-chloride (nucleophilic aromatic substitution, S

Ar) and the C5-iodide (metal-catalyzed cross-coupling, e.g., Suzuki-Miyaura, Sonogashira).[1]

This guide provides a comprehensive spectroscopic profile (MS, IR, NMR) to assist in the
structural validation and purity assessment of this compound. Note that due to the steric bulk of
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the iodine at the peri-position (C5) relative to the chlorine at C4, specific spectral anomalies
(such as hindered rotation or broadened signals in dynamic environments) may be observed.

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthetic origin is critical for interpreting "ghost peaks" in spectroscopic
data. The standard synthesis involves the chlorination of 5-iodoquinolin-4-ol using phosphorus
oxychloride (POCI

)-[1]

Common Impurities:
o Hydrolysis Product: 5-lodoquinolin-4-ol (Reversion due to moisture).[1]
o Regioisomers: 4-Chloro-7-iodoquinoline (if starting material purity is compromised).[1]

e Phosphorylated Intermediates: Residual dichlorophosphoryl species if workup is insufficiently
basic.[1]

Synthesis & Impurity Workflow
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Figure 1: Synthetic pathway and potential impurity origins relevant to spectral analysis.

Mass Spectrometry (MS) Analysis
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The mass spectrum of 4-Chloro-5-iodoquinoline is definitive due to the unique isotopic
signature of Chlorine and the mass defect of lodine.[1]

Key Diagnostic Features[2][3][4][5][6]

e Molecular lon (M

): The parent peak appears at m/z 289.[1]

 |sotope Pattern (M+2): A distinct M+2 peak at m/z 291 is observed with an intensity approx.
33% of the parent peak, characteristic of the

Cl/
Cl natural abundance ratio (3:1).
e Fragmentation:
o [M-Cl]
: Loss of chlorine radical (35/37 Da) leads to a fragment at m/z 254.[1]
o [M-1]

: Loss of iodine radical (127 Da) leads to a fragment at m/z 162 (4-chloroquinoline core).

[1]

o [M-CI-I]

: Sequential loss leads to the quinolyne radical cation at m/z 127.[1]

Fragmentation Pathway
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Figure 2: Electron lonization (El) fragmentation pathway showing primary mass losses.[1]

Infrared Spectroscopy (IR)

The IR spectrum is dominated by aromatic ring vibrations and carbon-halogen stretches.[1] The
"Fingerprint Region" (< 1500 cm

) is most critical for identification.[1]
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Frequency (cm

Assignment Notes
)
) Weak, sharp bands typical of
3050 - 3010 C-H Stretch (Aromatic) )
heteroaromatics.
Quinoline ring skeletal
1580 - 1560 C=C / C=N Stretch - _ _
vibrations.[1] Strong intensity.
Aryl chloride band. Often sharp
1080 - 1050 C-ClI Stretch

and distinct.

Aryl iodide band.[1] Often
~500 - 600 C-| Stretch weak/broad, located in the far

IR or lower fingerprint region.

Diagnostic for substitution
830 - 750 C-H Out-of-Plane Bending patterns (e.g., adjacent
hydrogens).

Nuclear Magnetic Resonance (NMR)

Note: The values below are reference shifts derived from substituent increment analysis of the
guinoline scaffold. In a drug development setting, these shifts validate the regiochemistry of the
4,5-disubstitution.

H NMR Data (400 MHz, CDCI )

The 4,5-disubstitution pattern breaks the symmetry and creates specific coupling constants.
e H2 (Proton adjacent to N): The most deshielded signal.
e H3 (Proton at C3): Coupled only to H2 (in the pyridine ring).[1]

e H6, H7, H8: The benzene ring protons. The lodine at C5 exerts a "heavy atom effect" and
steric compression on H6.
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Shift (
Position Multiplicity (Hz2)
» Ppm)

Structural
Insight

Deshielded by
H-2 8.85-8.95 Doublet (d) 4.5 adjacent
Nitrogen.[1]

Peri-position to
Nitrogen;
typically
downfield.[1]

H-8 8.15-8.25 Doublet (d) ordd 8.5,1.2

Ortho to lodine.

[1] Deshielded by
H-6 7.95 - 8.05 Doublet (d) 7.5 ) ) )

steric/anisotropic

effect of I.

H-7 7.70-7.80 DD / Triplet 85,75 Meta to lodine.[1]

Ortho to
Chlorine.[1]
Upfield relative to
H2.[1]

H-3 7.55 - 7.65 Doublet (d) 4.5

Interpretation Logic:
e H2 vs H3: Look for the pair of doublets with

Hz. The signal near 8.9 ppm is H2.

e H6 vs H8: H8 is usually broadened by long-range coupling to the nitrogen lone pair or H7.[1]
H6 is distinct due to its proximity to the lodine atom.

» Steric Check: If the signal for H6 appears significantly broadened or shifted downfield
compared to unsubstituted quinoline, it confirms the presence of the bulky lodine at C5.

C NMR Data (100 MHz, CDCI )
e C-2: ~150-152 ppm (Deshielded by N).[1]
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e C-4: ~140-143 ppm (Deshielded by CI).[1]

e C-5:~95-105 ppm (Key Diagnostic).[1] Carbon bonded to lodine is typically significantly
shielded (upfield shift) due to the heavy atom effect, often appearing near 100 ppm, which is
anomalous for an aromatic carbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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